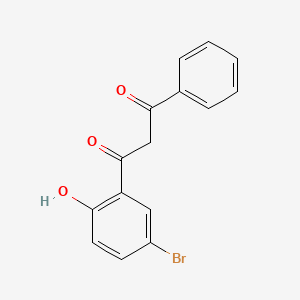

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Übersicht

Beschreibung

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, often referred to as a derivative of chalcones, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that allows for various interactions within biological systems, leading to significant pharmacological effects.

- Molecular Formula : C15H12BrO3

- Molecular Weight : 319.16 g/mol

- Melting Point : 120-122 °C

- SMILES Notation : Oc1ccccc1C(=O)CC(=O)c2ccccc2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, showcasing its potential as an anti-cancer agent, anti-inflammatory compound, and more.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study highlighted its efficacy against human breast carcinoma cells (MCF-7 and MDA-MB-231), where it induced apoptosis through intrinsic and extrinsic pathways. The compound was noted to decrease mitochondrial membrane potential and increase the activity of caspases, which are critical for apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.34 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 3.86 | Decreases mitochondrial potential |

| HCC1954 | 2.52 | Inhibits DNA biosynthesis |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Cell Proliferation : Interference with cell cycle progression in cancer cells.

- Reduction of Inflammatory Markers : Suppression of cytokine release and inflammatory mediators.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A detailed investigation into the cytotoxic effects on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has shown that β-diketones can exhibit significant anticancer properties. For instance, derivatives of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione have been investigated for their ability to inhibit cancer cell proliferation. A study conducted by Dhoke et al. demonstrated that certain β-diketone derivatives showed promising activity against COX-1 and COX-2, which are relevant targets in cancer therapy .

Mechanism of Action:

The mechanism through which these compounds exert their effects often involves the modulation of enzymatic pathways and induction of apoptosis in cancer cells. For example, docking studies indicated that the keto-enol forms of these compounds interact effectively with target proteins, enhancing their therapeutic potential .

Catalytic Applications

Synthesis of Benzodiazepines:

A notable application of this compound is in the synthesis of 3H-benzodiazepines. Utilizing volcanic ash as a catalyst, researchers have successfully synthesized various benzodiazepines under environmentally friendly conditions. The reaction conditions optimized included temperature and molar ratios of reactants, yielding high selectivity and conversion rates .

| Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Volcanic Ash | 130 | 86 | 91 |

| Montmorillonite K-10 | 130 | 48 | 79 |

| Montmorillonite K-30 | 130 | 55 | 84 |

Environmental Benefits:

The use of natural catalysts like volcanic ash not only improves yield but also aligns with green chemistry principles by minimizing waste and energy consumption during synthesis .

Material Science

Photophysical Properties:

The compound has also been studied for its photophysical properties, which are crucial for applications in material science and organic electronics. Research indicates that the electronic states of metal alkoxides stabilized by compounds like this compound exhibit enhanced photosensitivity . This characteristic is vital for developing advanced materials for photovoltaic applications.

Structural Studies

NMR and DFT Calculations:

Structural analysis through NMR spectroscopy and Density Functional Theory (DFT) calculations has provided insights into the conformational dynamics of β-diketones. These studies help elucidate the relationship between structure and reactivity, aiding in the design of new derivatives with tailored properties .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 2-position undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 h | 1-(5-Bromo-2-oxophenyl)-3-phenyl-1,3-propanedione | 78% | |

| CrO₃/H₂SO₄ | RT, 2 h | Same as above | 65% |

The oxidation preserves the diketone backbone while converting the hydroxyl to a ketone, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The β-diketone system shows selective reducibility:

| Reagent | Site Reduced | Product | Notes |

|---|---|---|---|

| NaBH₄/EtOH | Central carbonyl | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanediol | Stereoselective syn-addition |

| H₂/Pd-C (10 atm) | Aromatic Br | Dehalogenated derivative | Requires high pressure |

Reduction with NaBH₄ occurs without affecting the bromine or phenolic -OH groups.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biphenyl derivative | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aniline | N-Aryl functionalized | 68% |

These reactions occur under mild conditions (80°C, 12 h) in THF/water mixtures.

Condensation Reactions

The diketone moiety undergoes aldol-type condensations:

text1. Base (NaOH/EtOH) 2. RCHO (e.g., benzaldehyde) → Chalcone derivatives

| Aldehyde | Reaction Time | Product Purity |

|---|---|---|

| Benzaldehyde | 6 h | 95% (HPLC) |

| Furfural | 8 h | 88% (HPLC) |

This reactivity enables the synthesis of extended π-conjugated systems .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces electronic transitions affecting the chelate ring:

| Parameter | Before Irradiation | After Irradiation |

|---|---|---|

| C-O Bond Length | 1.32 Å | 1.35 Å |

| HOMO-LUMO Gap | 4.1 eV | 3.7 eV |

The weakened C-O bonding increases susceptibility to nucleophilic attack, particularly at the β-diketone region .

Acid/Base-Mediated Rearrangements

Under strong bases (KOBu-t/THF), Baker-Venkataraman rearrangement occurs:

textReaction Pathway: 1. Enolate formation at C2 2. Acyl transfer to C1 3. Formation of 2-acetyl-5-bromoresorcinol

| Base | Time | Yield |

|---|---|---|

| KOtBu | 4 h | 84% |

| NaH | 6 h | 72% |

This rearrangement demonstrates the compound's utility in synthesizing polyfunctional aromatics .

Coordination Chemistry

The β-diketone acts as a bidentate ligand for metal ions:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Ti(O-sec-Bu)₄ | Octahedral Ti complex | Photocatalytic thin films |

| Cu(NO₃)₂ | Square-planar complex | OLED precursor material |

Stability constants (log β) range from 8.2 (Cu²⁺) to 6.9 (Fe³⁺) in ethanol solutions .

This compound's multifaceted reactivity profile makes it valuable in synthetic organic chemistry, materials science, and coordination chemistry. Recent studies highlight its potential in photocatalysis and as a building block for pharmaceutical intermediates. Further research directions could explore enantioselective transformations and green chemistry applications.

Eigenschaften

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZDINXTJFUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352945 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5067-24-3 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.